molecular formula C5H9ClN2O B3249569 4,5-Dimethyl-isoxazol-3-ylamine hydrochloride CAS No. 195447-71-3

4,5-Dimethyl-isoxazol-3-ylamine hydrochloride

Cat. No.: B3249569
CAS No.: 195447-71-3
M. Wt: 148.59 g/mol
InChI Key: OKVZHGPFRXBQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-isoxazol-3-ylamine hydrochloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 4,5-Dimethyl-isoxazol-3-ylamine hydrochloride typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

4,5-Dimethyl-isoxazol-3-ylamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4,5-Dimethyl-isoxazol-3-ylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-isoxazol-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4,5-Dimethyl-isoxazol-3-ylamine hydrochloride can be compared to other isoxazole derivatives, such as:

    3,5-Dimethylisoxazole: Similar in structure but lacks the amine group, leading to different reactivity and biological activity.

    4-Methylisoxazole: Another derivative with different substitution patterns, affecting its chemical and biological properties.

    Isoxazole-3-carboxylic acid:

Properties

IUPAC Name

4,5-dimethyl-1,2-oxazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-3-4(2)8-7-5(3)6;/h1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVZHGPFRXBQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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